molecular formula C19H18ClF2N3O3 B185866 Sitafloxacin CAS No. 167355-47-7

Sitafloxacin

Katalognummer: B185866
CAS-Nummer: 167355-47-7
Molekulargewicht: 409.8 g/mol
InChI-Schlüssel: PNUZDKCDAWUEGK-CYZMBNFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic developed to address multidrug-resistant bacterial infections. It exhibits a dual mechanism of action by inhibiting bacterial DNA gyrase (topoisomerase IV) and topoisomerase II, thereby disrupting DNA replication and repair . Approved in Japan since the early 2000s and in Thailand since 2012, it is clinically used for respiratory tract infections (RTIs), urinary tract infections (UTIs), and sexually transmitted infections (STIs) caused by Mycoplasma genitalium . This compound demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vergleich Mit ähnlichen Verbindungen

Table 1. MIC50/90 Values (mg/L) of this compound vs. Comparators

Pathogen This compound Ciprofloxacin Moxifloxacin Levofloxacin
MRSA 0.06/2 >32/>32 0.5/4 >32/>32
ESBL-E. coli 0.5/2 >32/>32 1/4 >32/>32
Mycoplasma genitalium 0.125/0.25 8/16 0.5/1 16/32

Sources:

Clinical Efficacy

Meta-analyses of randomized controlled trials (RCTs) demonstrate non-inferiority to carbapenems, cephalosporins, and other fluoroquinolones:

  • Acute pyelonephritis (APN) : Clinical cure rates of 94.6% vs. 92.5% for comparators (OR: 1.01; 95% CI: 0.24–4.32) .
  • Community-acquired pneumonia : 88.6% efficacy, comparable to ceftriaxone (OR: 0.36; 95% CI: 0.11–1.21) .
  • Mycoplasma genitalium infections : 92.9% success rate against strains with parC mutations, vs. 41.2% for moxifloxacin .

Table 2. Clinical Response Rates in Key Indications

Indication This compound Comparator Odds Ratio (95% CI)
cUTI/APN 84.2% 75.0% 1.77 (0.57–5.56)
Pneumonia 88.6% 85.0% 0.36 (0.11–1.21)
M. genitalium 92.9% 41.2%* N/A

Comparator: Moxifloxacin

Resistance Profiles

This compound shows lower resistance rates:

  • MRSA : Resistance rate of 17.2% vs. 50% for levofloxacin .
  • ESBL-producing Enterobacteriaceae : 5.6% resistance vs. 10.7% for ceftriaxone .
  • Helicobacter pylori: Resistance requires double mutations in gyrA, making it less prone to rapid resistance development .

Pharmacokinetics/Pharmacodynamics (PK/PD)

This compound achieves favorable PK/PD targets:

  • fAUC(0–24 h)/MIC : ≥30 for RTIs (achieved with 50–100 mg twice daily) .
  • Bone penetration : Bisphosphonate-conjugated this compound (BCS) shows sustained release in osteomyelitis models, enhancing efficacy against S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.